molecular formula C14H26O B1206725 Sandalore CAS No. 65113-99-7

Sandalore

Cat. No. B1206725
CAS RN: 65113-99-7
M. Wt: 210.36 g/mol
InChI Key: NGYMOTOXXHCHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sandalore is a natural product derived from a variety of sandalwood species. It is a powerful compound with a range of potential applications. It is used in traditional medicine, cosmetics, and perfumery. It is also used as an antiseptic, anti-inflammatory, and anti-microbial agent. Sandalore has been studied for its potential therapeutic effects on a variety of conditions, including cancer, inflammation, and pain.

Scientific Research Applications

1. Treatment of Inflammatory Lung Diseases

Sandalore has been found to interact with olfactory receptors (ORs) in human alveolar macrophages, which are central in the progression of inflammatory lung diseases . Stimulation of these macrophages with Sandalore reduced their phagocytic capacity and release of proinflammatory cytokines . This suggests that Sandalore could be utilized as a therapeutic target molecule in treating steroid-resistant lung diseases with non-type 2 inflammation .

2. Skin Health and Microbiome Management

Sandalore has been shown to increase the expression of antimicrobial peptides (AMPs) in human skin . Topical application of Sandalore increased the number of Dermcidin-positive intraepidermal cells and its secretion into culture media . This suggests that Sandalore could alter the composition of the human skin microbiome through the selective upregulation of Dermcidin . It could potentially be used as an adjuvant, non-drug treatment for dermatoses characterized by dysbiosis due to overgrowth of certain bacteria .

3. Hair Growth Regulation

Studies suggest that Sandalore interacts with olfactory receptors (ORs) present in human hair follicles. These receptors, originally associated with the sense of smell, are now known to play broader roles in various tissues, including hair growth regulation.

4. Prevention of Hair Loss

In a clinical study, Sandalore was shown to prevent hair loss in women more effectively than a sandalwood oil control . This suggests that Sandalore could be used as an active ingredient in hair care products to combat hair loss .

properties

IUPAC Name

3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h7,10,12-13,15H,6,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYMOTOXXHCHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)CCC(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Sandalore

CAS RN

65113-99-7
Record name Sandalore
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65113-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sandalore
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name α,β,2,2,3-pentamethylcyclopent-3-ene-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SANDALORE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL3NL51UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 20.8 g (0.12 mole) of 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butanal dissolved in ethyl ether-anhydrous (50 ml) was added to a stirred solution of methyllithium (1.7 M) in ethyl ether (250 ml; 0.14 mole) which was previously cooled to 0° C. The mixture was stirred at 0°-5° C for 1.0 hour and then heated at reflux (36° C) for 3.0 hours. The mixture was cooled to 0° C and excess methyllithium was decomposed by slow dropwise addition of saturated sodium sulfate solution (50 ml). The mixture was poured into 150 ml of water, the lower aqueous layer was drawn off and extracted twice with 100 ml of ether. The ether extracts were combined, washed with 150 ml of brine, dried over sodium sulfate, filtered and the solvent removed by distillation. The residual oil was fractionally distilled to yield 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol: 20.4 g (81% yield); bp 96°-98° (0.9 mm); mol wt. 210 (ms).
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Into a one-liter stainless steel autoclave was charged 350 g (1.7 moles) of 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one, 26.3 g (7.5 wgt-%) of copper chromite, 0.1 g (0.03 wgt-%) of potassium hydroxide and 250 ml of sec.-butyl alcohol. The mixture was stirred and heated to 160° C under 300 psi hydrogen pressure and was hydrogenated until the hydrogen uptake ceased. The mixture was cooled to ambient temperature. The autoclave was vented and then the reaction mixture removed and filtered through a thin pad of Filter-cel®. The solvent was removed from the filtrate by distillation to a pot temperature of 75° C at 10-15 mm. The residual viscous oil was fractionally distilled to give 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol (a mixture of diastereomers). Yield 310 g (87% theory); bp 103°-106° C (1.0 mm); nD20 1.4730; mol wt. 210 (ms); nmr, 0.5δ, 0.8, 0.9 and 1.0 (6H, 4s, geminal dimethyl groups of the various diastereomers in the mixture), 1.0-1.1 (3H, d, buried under the CH3 singlets), 1.12 and 1.15 (3H, 2d, J=6.5 Hz, carbinol methyl groups of the various diastereomers in the mixture), 1.2-1.5 (6H, broad complex), 1.6 (3H, broad s, olefinic CH3), 1.7 (1H, s, hydroxyl H/exchanged by D2O, 1.8-2.4 (2H, broad complex, allylic methylene), 3.7 (1H, broad multiplet, carbinyl H), 5.2 (1H, broad multiplet, olefinic H); ir, 3360, 3040, 790 cm-1.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
26.3 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sandalore
Reactant of Route 2
Sandalore
Reactant of Route 3
Sandalore
Reactant of Route 4
Sandalore
Reactant of Route 5
Sandalore
Reactant of Route 6
Sandalore

Citations

For This Compound
280
Citations
F Jimenez, E López, M Bertolini, M Alam… - Journal of cosmetic …, 2021 - Wiley Online Library
… like odorant, Sandalore ® . In organ‐cultured, human scalp HFs, Sandalore ® prolongs anagen … The objective of this study is to demonstrate whether effects of Sandalore ® observed ex …
Number of citations: 17 onlinelibrary.wiley.com
J Edelkamp, MB Lousada, D Pinto, J Chéret… - Skin Pharmacology and …, 2023 - karger.com
… , sandalwood-like odorant Sandalore® differentially stimulates the … skin in the presence of Sandalore® and antibiotics and … Results: Topical application of Sandalore® to organ-cultured …
Number of citations: 1 karger.com
JS Kim, HL Lee, JH Jeong, YE Yoon, IR Lee, JM Kim… - Antioxidants, 2022 - mdpi.com
… Our findings suggest that sandalore suppressed senescence and increased cell proliferation by activation of the calcium/calmodulin-dependent protein kinase kinase (CaMKKβ)/…
Number of citations: 4 www.mdpi.com
E Lopez, F Jimenez, M Bertolini, MA Alam… - Journal of …, 2019 - researchgate.net
… To study whether this effect of Sandalore® is … Sandalore®, and 30 patients were included in a placebo group that applied natural sandalwood oil, which has the same odor as Sandalore…
Number of citations: 2 www.researchgate.net
D Busse, P Kudella, NM Grüning, G Gisselmann… - Journal of investigative …, 2014 - Elsevier
… , we first investigated the effect of Sandalore on cell viability using propidium iodide staining. After treatment of HaCaT cells and primary keratinocytes with Sandalore (500 μM) for 5 days…
Number of citations: 231 www.sciencedirect.com
S Manteniotis, S Wojcik, P Brauhoff, M Möllmann… - Cell death …, 2016 - nature.com
… Sandalore-evoked strong Ca 2+ influx via the adenylate cyclase-cAMP-mediated pathway. The OR2AT4 antagonist Phenirat prevented the Sandalore… Furthermore, Sandalore increased …
Number of citations: 64 www.nature.com
I Piccini, J Chéret, M Tsutsumi… - Experimental …, 2023 - Wiley Online Library
… Although our data strongly point towards a direct effect of Sandalore® on MC activation, we cannot exclude an additive indirect effect induced by mediators released by the …
Number of citations: 4 onlinelibrary.wiley.com
C Proven, PSAH Loss - acteraingredients.com
Sandalore, a sandalwood-like aroma chemical, interacts specifically with OR2AT4 to dramatically stimulate hair follicles. Human clinical studies have demonstrated that patients with …
Number of citations: 0 acteraingredients.com
C Yu, B Ren, S Zhang, Y Tian - International Journal of Radiation …, 2019 - redjournal.org
… used Sandalore, … Sandalore increased colony formation rate, apoptosis rate and migration ability after irradiation. This study may provide us with a promising strategy by using Sandalore…
Number of citations: 0 www.redjournal.org
J Chéret, M Bertolini, T Tsai, M Alam… - Journal of Investigative …, 2017 - researchgate.net
… (qRT-PCR) after stimulation with a specific OR2AT4 agonist, Sandalore®. Sandalore® significantly retarded spontaneous catagen development in anagen HFs ex vivo and decreased …
Number of citations: 3 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.